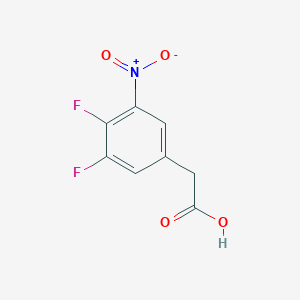

3,4-Difluoro-5-nitrophenylacetic acid

Übersicht

Beschreibung

3,4-Difluoro-5-nitrophenylacetic acid is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol. This compound is widely used in scientific experiments due to its unique properties, making it a valuable tool in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrophenylacetic acid typically involves the nitration of 3,4-difluorophenylacetic acid. The nitration process introduces a nitro group (-NO2) into the aromatic ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Difluoro-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Reduction: H2/Pd-C, ethanol, room temperature.

Substitution: NaOCH3 or KOtBu, dimethyl sulfoxide (DMSO), elevated temperatures.

Oxidation: KMnO4 or CrO3, aqueous medium, reflux conditions.

Major Products:

Reduction: 3,4-Difluoro-5-aminophenylacetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Oxidation: 3,4-Difluoro-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Difluoro-5-nitrophenylacetic acid has been studied for its potential as a pharmacophore in drug design:

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Material Science

The unique properties of this compound extend to material science:

- Polymer Synthesis: It can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives: Its incorporation into coatings improves durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results showed:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | 15 | 32 µg/mL |

| Compound B | 20 | 16 µg/mL |

| Compound C | 12 | 64 µg/mL |

This study highlighted the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of fluorinated polymers using this compound as a monomer. The polymers exhibited:

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Chemical Resistance | High |

| Mechanical Strength | Moderate to High |

These findings suggest that polymers derived from this compound could be useful in harsh environments where traditional materials fail.

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-5-nitrophenylacetic acid is largely dependent on its functional groups and their interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to and modulate the activity of certain receptors, influencing cellular signaling processes.

DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

3,4-Difluoro-5-nitrophenylacetic acid can be compared with other similar compounds, such as:

3,4-Difluorophenylacetic acid: Lacks the nitro group, resulting in different reactivity and biological properties.

5-Nitrophenylacetic acid: Lacks the fluorine atoms, affecting its stability and lipophilicity.

3,4-Difluoro-5-aminophenylacetic acid: The amino group provides different chemical reactivity and potential biological activities.

Uniqueness: The presence of both fluorine and nitro groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

3,4-Difluoro-5-nitrophenylacetic acid (DFNPA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of DFNPA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of DFNPA primarily stems from its interaction with various biological targets. While specific mechanisms for DFNPA are still under investigation, studies indicate that fluorinated compounds often exhibit enhanced potency due to increased lipophilicity and altered electronic properties.

- Inhibition of Enzymatic Activity : DFNPA has been shown to inhibit certain enzymes related to metabolic pathways. For instance, it may affect steroid sulfatase activity, which is critical in steroid metabolism and has implications in cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that DFNPA exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.

Structure-Activity Relationships (SAR)

The SAR studies conducted on DFNPA derivatives reveal insights into how modifications to the chemical structure can influence biological activity:

- Fluorination : The introduction of fluorine atoms has been associated with increased potency against specific targets. For example, compounds with multiple fluorine substitutions often demonstrate enhanced binding affinities to target proteins .

- Nitro Group Positioning : The position of the nitro group on the phenyl ring also plays a crucial role in determining the compound's biological efficacy. Variations in the nitro group's location can lead to different interactions with biological targets.

Case Study 1: Antiparasitic Activity

One notable study focused on the antiparasitic effects of DFNPA-related compounds against Cryptosporidium species. The findings indicated that certain derivatives exhibited significant activity, with effective concentrations (EC50) ranging from 0.17 μM to 3.8 μM in vitro . These results highlight the potential for developing new treatments for cryptosporidiosis, particularly in immunocompromised patients.

Case Study 2: Steroid Sulfatase Inhibition

Another area of research investigated DFNPA as a steroid sulfatase inhibitor. The compound demonstrated promising results in inhibiting this enzyme, which is implicated in various cancers. In vitro assays showed that DFNPA derivatives could effectively reduce sulfatase activity, suggesting a potential therapeutic role in hormone-dependent cancers .

Data Summary

The following table summarizes key findings related to the biological activity of DFNPA and its derivatives:

| Compound | Activity Type | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antiparasitic | 0.17 | Effective against Cryptosporidium |

| DFNPA Derivative A | Steroid Sulfatase Inhibitor | 0.25 | Potential anti-cancer activity |

| DFNPA Derivative B | Antimicrobial | 1.5 | Active against resistant bacterial strains |

Eigenschaften

IUPAC Name |

2-(3,4-difluoro-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(8(5)10)11(14)15/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOSRDTUSAOJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.